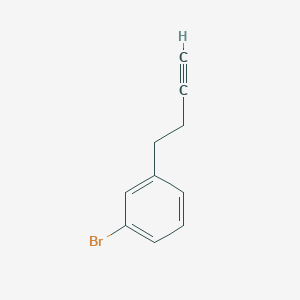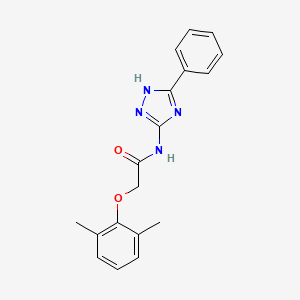
Methyl4-(3-aminooxetan-3-yl)benzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a chemical compound with the following structure:
- It belongs to the class of esters and contains an oxetane ring (a four-membered cyclic ether) attached to a benzoate group.
- The compound is used in various scientific and industrial applications due to its unique structure.
Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride: CH3OC(O)C6H4CH2N(CH2CH2O)2HCl
.Métodos De Preparación
Synthetic Routes: The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol and subsequent treatment with hydrochloric acid.
Reaction Conditions: The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or precipitation.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Análisis De Reacciones Químicas
Reactivity: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction. For example, hydrolysis yields the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity (e.g., antitumor properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its unique structure may inspire new materials.
Mecanismo De Acción
- The exact mechanism of action is not well-documented, but it likely involves interactions with cellular targets due to its structural features.
- Further research is needed to elucidate its specific molecular pathways.
Comparación Con Compuestos Similares
- Similar compounds include other esters, oxetanes, and benzoates.
Uniqueness: Methyl 4-(3-aminooxetan-3-yl)benzoate hydrochloride stands out due to its combination of an oxetane ring and a benzoate group.
Remember that this compound’s applications and mechanisms are still an active area of research, and scientists continue to explore its potential
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 4-(3-aminooxetan-3-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11;/h2-5H,6-7,12H2,1H3;1H |
Clave InChI |
SXIRWZDZDKOEQE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2(COC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-5-oxo-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B13578658.png)



![1-[3-(4-bromophenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-chloroethanone](/img/structure/B13578676.png)

![6-cyclopropyl-N-(4-fluorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B13578695.png)





![4-{6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperidinedihydrochloride](/img/structure/B13578739.png)
